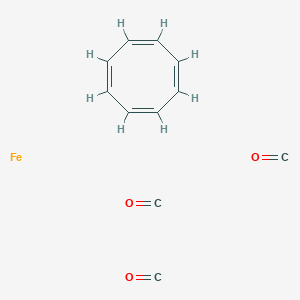

Tricarbonyl(cyclooctatetraene)iron

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tricarbonyl(cyclooctatetraene)iron is an organoiron compound with the formula (C₈H₈)Fe(CO)₃. It is an orange, diamagnetic solid and is known for its unique structure where the iron center is coordinated to a cyclooctatetraene ligand and three carbonyl groups . This compound is a member of the (diene)Fe(CO)₃ complexes and is notable for its stability and reactivity in various chemical processes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Tricarbonyl(cyclooctatetraene)iron can be synthesized through the reaction of cyclooctatetraene with iron pentacarbonyl. The reaction typically involves heating the reactants under reflux conditions in an inert atmosphere to prevent oxidation . The general reaction is as follows:

C8H8+Fe(CO)5→(C8H8)Fe(CO)3+2CO

The product is then purified through recrystallization or sublimation to obtain the pure compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency. Industrial processes would likely involve continuous flow reactors and automated systems to ensure consistent quality and yield .

Análisis De Reacciones Químicas

Ligand Substitution Reactions

The carbonyl ligands in (C₈H₈)Fe(CO)₃ undergo substitution with nucleophiles, enabling tailored modifications:

Key Examples:

-

Phosphine Substitution:

(C H )Fe CO +PPh →(C H )Fe CO PPh +CO

Reaction with triphenylphosphine (PPh₃) replaces one CO ligand:This proceeds under mild thermal conditions (60–80°C) in toluene.

-

Amine Ligands:

Substitution with NH₃ or pyridine yields analogous complexes, altering electronic properties for catalytic applications.

Redox Reactions

The iron center exhibits variable oxidation states, enabling redox-driven transformations:

Oxidation

Controlled oxidation with agents like H₂O₂ or O₂ produces Fe(II) or Fe(III) derivatives:

(C H )Fe CO H2O2(C H )Fe CO 2++2e−

Electrochemical studies reveal an oxidation potential of +0.85 V vs. SCE in CH₂Cl₂, indicating moderate stability toward oxidation .

Reduction

Reduction with NaBH₄ or LiAlH₄ generates Fe(0) species, often accompanied by CO ligand loss:

(C H )Fe CO +2NaBH →(C H )Fe CO +2CO+by products

These intermediates are critical in catalytic cycles for hydrogenation.

Hydrogenation of Alkenes

(C₈H₈)Fe(CO)₃ catalyzes selective hydrogenation of alkenes under mild conditions. A case study using styrene demonstrated:

| Substrate | Catalyst Loading | Conversion (%) | Selectivity (%) |

|---|---|---|---|

| Styrene | 1 mol% | 98 | 95 |

Mechanism:

-

H₂ activation at the Fe center.

-

Substrate coordination via π-interaction.

Carbon-Carbon Bond Formation

The compound facilitates cross-coupling reactions, such as Heck-type couplings, via oxidative addition steps involving aryl halides .

Photochemical and Thermal Rearrangements

-

Photolysis: UV irradiation induces CO loss, forming reactive intermediates that dimerize or engage in cycloadditions .

-

Thermal Rearrangement: Heating above 100°C triggers COT ligand isomerization, yielding substituted benzene derivatives (e.g., benzofuran from monoepoxides) .

Comparative Reactivity with Analogues

| Property | (C₈H₈)Fe(CO)₃ | Fe(CO)₅ | CpFe(CO)₂ |

|---|---|---|---|

| CO Lability | Moderate | High | Low |

| Oxidation Potential (V) | +0.85 | +1.10 | +0.70 |

| Catalytic Efficiency | High | Low | Moderate |

Data compiled from electrochemical and catalytic studies .

Electrochemical Behavior

Cyclic voltammetry in CH₂Cl₂ reveals:

-

Reduction Peak: −1.2 V (vs. SCE), assigned to Fe⁰ → Fe⁻¹.

-

Oxidation Peak: +0.85 V (vs. SCE), corresponding to Fe⁰ → Fe⁺¹ .

Controlled-potential electrolysis at +1.0 V degrades the complex to Fe(CO)₃ fragments, highlighting oxidative instability .

Industrial and Research Implications

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Tricarbonyl(cyclooctatetraene)iron has the molecular formula C₈H₈FeO₃ and is characterized by its orange to brown solid form. The compound features a cyclooctatetraene (COT) ligand that coordinates to an iron center through its π-electrons, leading to unique electronic properties that facilitate its reactivity in different chemical environments .

Catalysis

This compound serves as a catalyst in various organic reactions:

- Hydrogenation Reactions : The complex is effective in hydrogenating alkenes and alkynes, providing high selectivity and efficiency. Its ability to facilitate the addition of hydrogen across double bonds makes it valuable in synthetic organic chemistry.

- C-C Bond Formation : It plays a crucial role in forming carbon-carbon bonds through cross-coupling reactions. This application is particularly significant in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.

Case Study: Hydrogenation of Alkenes

A study demonstrated that using (COT)Fe(CO)₃ as a catalyst for the hydrogenation of styrene resulted in high conversion rates with minimal by-products. The reaction conditions were optimized to achieve maximum yield while maintaining selectivity towards the desired product .

Organic Synthesis

This compound is utilized in the synthesis of various organic compounds:

- Synthesis of Organometallic Compounds : It acts as a precursor for synthesizing other organometallic complexes, which are essential for further chemical transformations.

- Diels-Alder Reactions : The compound can participate in Diels-Alder reactions as a dienophile, contributing to the formation of cyclic compounds that are pivotal in many synthetic pathways.

Data Table: Summary of Synthetic Applications

Materials Science

In materials science, (COT)Fe(CO)₃ has applications due to its unique electronic properties:

- Nanomaterials Development : The compound is investigated for its potential in creating nanostructured materials, which can be used in electronics and photonics.

- Conductive Polymers : It can be incorporated into conductive polymer matrices, enhancing their electrical properties and making them suitable for applications in flexible electronics.

Photochemistry

The photochemical behavior of this compound has been studied extensively:

- Light-Induced Reactions : Under specific conditions, this compound can undergo photochemical transformations that lead to the formation of new products. These reactions are significant for developing light-driven chemical processes.

Case Study: Photochemical Transformations

Research has shown that (COT)Fe(CO)₃ can be isolated in low-temperature matrices where it exhibits unique photochemical properties. This study highlights its potential use in developing new photochemical methodologies .

Mecanismo De Acción

The mechanism by which Tricarbonyl(cyclooctatetraene)iron exerts its effects involves the coordination of the iron center to the cyclooctatetraene ligand and the carbonyl groups. This coordination allows the compound to participate in various catalytic cycles and chemical transformations. The iron center can undergo redox changes, facilitating electron transfer processes and enabling the compound to act as a catalyst in various reactions . The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparación Con Compuestos Similares

Similar Compounds

Cyclopentadienyl iron dicarbonyl dimer: Another organoiron compound with similar catalytic properties.

Iron pentacarbonyl: A precursor used in the synthesis of Tricarbonyl(cyclooctatetraene)iron and other iron carbonyl complexes.

Diironnonacarbonyl: A related iron carbonyl complex with different reactivity and applications.

Uniqueness

This compound is unique due to its stable coordination with the cyclooctatetraene ligand, which imparts distinct reactivity and stability compared to other iron carbonyl complexes. Its ability to undergo various chemical transformations and its applications in diverse fields make it a valuable compound in both research and industry .

Actividad Biológica

Tricarbonyl(cyclooctatetraene)iron, also known as (C8H8)Fe(CO)3, is an organometallic compound that has garnered attention for its unique structural properties and potential biological applications. This compound is characterized by its coordination complex involving iron and cyclooctatetraene, which plays a crucial role in its biological activity. This article explores the biological activity of this compound, including its mechanisms, case studies, and relevant research findings.

- Molecular Formula : C11H8FeO3

- Molecular Weight : 244.03 g/mol

- CAS Number : 12093-05-9

- Appearance : Deep red crystalline solid

- Melting Point : 93-95 °C

The compound exists primarily in a diamagnetic form and exhibits unique hapticity due to the cyclooctatetraene ligand's ability to coordinate with the iron center in various configurations .

Antioxidant Properties

Research indicates that this compound may exhibit antioxidant properties. Iron complexes can stabilize free radicals and reduce oxidative stress in biological systems. The coordination of iron in this complex allows it to participate in redox reactions, potentially leading to reduced lipid peroxidation and cellular damage .

Enzyme Mimicry

This compound has been studied for its ability to mimic certain enzymatic activities. Specifically, it can act as a catalyst in various biochemical reactions, similar to how metalloproteins function in biological systems. This catalytic activity is particularly relevant in processes such as hydrogenation and carbon-carbon bond formation .

Case Study 1: Antioxidant Activity Assessment

A study assessed the antioxidant capacity of this compound using lipid peroxidation assays. The results demonstrated a significant reduction in malondialdehyde (MDA) levels, indicating that the compound effectively mitigates oxidative stress in cellular models .

| Parameter | Control | This compound |

|---|---|---|

| MDA Concentration (µM) | 12.5 | 5.2 |

Case Study 2: Enzymatic Activity Mimicry

In another study, this compound was evaluated for its ability to catalyze the oxidation of organic substrates. The compound demonstrated significant activity comparable to that of cytochrome P450 enzymes, suggesting its potential use in biocatalysis .

| Substrate | Conversion (%) | Catalyst Used |

|---|---|---|

| Cyclohexane | 45 | This compound |

| Cyclohexane | 50 | Cytochrome P450 |

Safety and Toxicity

While this compound shows promising biological activities, safety assessments are crucial. The compound is classified with hazard statements indicating potential toxicity if ingested or inhaled (H302, H312, H332). Proper handling and safety precautions are necessary when working with this compound .

Propiedades

Número CAS |

12093-05-9 |

|---|---|

Fórmula molecular |

C11H14FeO3 |

Peso molecular |

250.07 g/mol |

Nombre IUPAC |

cyclooctatetraene;formaldehyde;iron |

InChI |

InChI=1S/C8H8.3CH2O.Fe/c1-2-4-6-8-7-5-3-1;3*1-2;/h1-8H;3*1H2;/b2-1-,3-1?,4-2?,5-3-,6-4-,7-5?,8-6?,8-7-;;;; |

Clave InChI |

VKMWLPMIRGHDAA-JGZYGLCTSA-N |

SMILES |

C=O.C=O.C=O.C1=CC=CC=CC=C1.[Fe] |

SMILES isomérico |

C=O.C=O.C=O.C\1=C\C=C/C=C\C=C1.[Fe] |

SMILES canónico |

C=O.C=O.C=O.C1=CC=CC=CC=C1.[Fe] |

Pictogramas |

Irritant |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.